REACTION_CXSMILES
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CC[N:3](C(C)C)C(C)C.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[C:13](F)[CH:12]=1>CS(C)=O>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[C:13]([CH:12]=1)[NH2:3]
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Name
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Quantity
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10.4 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1)[N+](=O)[O-])F
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CS(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was shaken at room temperature for 19 h, at which point it
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The resin was washed with DMSO (3×), EtOH (3×), DMF (3×), MeOH (3×) and DCM (3×)
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Type
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CUSTOM
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Details
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It was then dried under vacuum overnight
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Duration
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8 (± 8) h
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Type
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ADDITION
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Details
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A small sample (approx. 10 mg) was treated with 23:2:75 (v/v/v) TFA/H2O/DCM (0.5 mL) for ca. 1 h
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Duration
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1 h
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Type
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ADDITION
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Details
|
The solution containing the released material
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Type
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CONCENTRATION
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Details
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was concentrated
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Type
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CUSTOM
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Details
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97% @ 5.65 min
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Duration
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5.65 min
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |